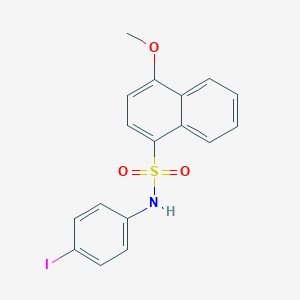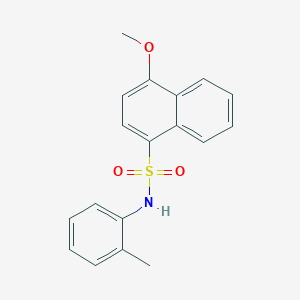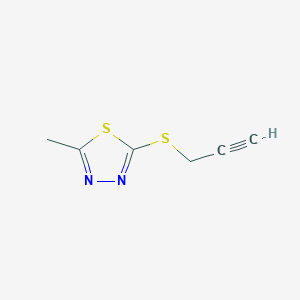![molecular formula C16H21NO2 B7546744 N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide, also known as TNO, is a synthetic compound that has been extensively studied for its potential use in scientific research. TNO is a novel selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Mechanism of Action
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide is a selective agonist of GPR139, which is a G protein-coupled receptor. When this compound binds to GPR139, it activates a signaling cascade that ultimately leads to the modulation of neurotransmitter release. The exact mechanism by which this compound modulates neurotransmitter release is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in lab experiments is its selectivity for GPR139, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the exact mechanism by which this compound modulates neurotransmitter release is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to fully understand the mechanism by which this compound modulates neurotransmitter release and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form 1-bromo-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with 4-(aminomethyl)oxane-2-carboxylic acid to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to activate GPR139, a receptor that is primarily expressed in the brain. GPR139 is believed to play a role in modulating dopamine release, which has implications for the treatment of psychiatric disorders such as schizophrenia and addiction. This compound has also been shown to modulate the release of other neurotransmitters, including glutamate and GABA, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(13-8-10-19-11-9-13)17-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-11H2,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUKOWBOFRMNZ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)





![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)


![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)